5-Nitro-indoline-7-carboxylic acid methyl ester
Overview
Description
5-Nitro-indoline-7-carboxylic acid methyl ester is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>
- Molecular Weight : 222.2 g/mol
- Synonyms : Methyl 1H-indole-5-carboxylate
Synthesis Analysis
The synthesis of this compound involves the esterification of indole-5-carboxylic acid with methanol. The reaction proceeds as follows:
- Indole-5-carboxylic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid or methanesulfonic acid).
- The carboxylic acid group of indole-5-carboxylic acid undergoes esterification, resulting in the formation of 5-Nitro-indoline-7-carboxylic acid methyl ester .
Molecular Structure Analysis
The molecular structure of 5-Nitro-indoline-7-carboxylic acid methyl ester consists of an indole ring with a nitro group (NO<sub>2</sub>) at position 5 and a methyl ester group (COOCH<sub>3</sub>) at position 7.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can be cleaved to regenerate indole-5-carboxylic acid and methanol.
- Nitration : The nitro group can undergo further reactions, such as reduction or substitution.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : It may exhibit solubility in organic solvents (e.g., methanol, dichloromethane) due to its ester functionality.
- Color : The compound’s color may vary based on its specific form.
Safety And Hazards
- Toxicity : As with any nitro-substituted compound, caution should be exercised due to potential toxicity.
- Handling : Proper handling procedures (gloves, eye protection) are necessary when working with this compound.
Future Directions
Future research could focus on:
- Biological Activity : Investigating potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.
- Synthetic Methods : Developing efficient synthetic routes for its preparation.
- Structure-Activity Relationships : Understanding how structural modifications impact its properties.
properties
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRZSJLQVZILQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-indoline-7-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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